4,7-Dichloro-3-iodoquinoline
Overview
Description
4,7-Dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
Quinoline derivatives, including 4,7-Dichloro-3-iodoquinoline, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of quinoline via aniline and glycerine has also been reported .Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-3-iodoquinoline consists of a two-ring heterocyclic compound. The molecular weight of this compound is 323.95 .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
4,7-Dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN. The molecular weight of this compound is 323.95 .Scientific Research Applications
1. Applications in Synthesis and Catalysis
4,7-Dichloro-3-iodoquinoline serves as a crucial intermediate in various synthesis and catalysis applications. Friesen and Trimble (2004) demonstrated its utility in Suzuki cross-coupling reactions catalyzed by phosphine-free palladium acetate in water. They highlighted the regioselectivity and efficiency of using 4,7-dichloro-3-iodoquinoline in these reactions, providing a pathway to synthesize a variety of compounds with potential applications across different fields of chemistry and pharmacology Friesen & Trimble, 2004.
2. Role in Halogen Exchange Reactions
Wolf et al. (2003) outlined the role of 4,7-dichloro-3-iodoquinoline in acid-mediated nucleophilic halogen exchange reactions. This process is crucial for converting heterocyclic arenes like quinolines from chlorides to iodides, thereby enhancing their reactivity and utility in further chemical synthesis. This method is particularly noteworthy for its regioselective and high-yield outcomes, making 4,7-dichloro-3-iodoquinoline a valuable component in the synthesis of compounds like anti-malaria drugs Wolf, Tumambac, & Villalobos, 2003.
3. Antileishmanial and Antitubercular Properties
Carmo et al. (2011) explored the potential of 4,7-dichloro-3-iodoquinoline derivatives in medical applications, particularly focusing on their antituberculosis and antileishmanial activities. Their research involved synthesizing a series of 4-amino-7-chloroquinoline derivatives, further highlighting the broad spectrum of biological activities that compounds derived from 4,7-dichloro-3-iodoquinoline can possess Carmo et al., 2011.
4. Inclusion in Supramolecular Chemistry
Ashmore et al. (2006) discussed the inclusion properties of compounds derived from 4,7-dichloro-3-iodoquinoline in supramolecular chemistry. They noted the unique crystal structures and intermolecular assemblies formed by these compounds, which can have implications in the design of new materials and molecular recognition processes Ashmore, Bishop, Craig, & Scudder, 2006.
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 4,7-Dichloro-3-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
4,7-dichloro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQJSFUVCSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500467 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-3-iodoquinoline | |
CAS RN |
70237-22-8 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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